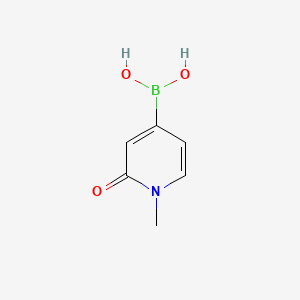

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3 and a molecular weight of 152.95 g/mol . This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of antitubercular agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the reaction of 4-chloro-1-methyl-2-oxo-1,2-dihydropyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like sodium borohydride are typically used.

Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include boronic esters, hydroxyl derivatives, and various substituted aromatic compounds .

Aplicaciones Científicas De Investigación

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with molecular targets such as DNA gyrase B. By inhibiting this enzyme, the compound disrupts bacterial DNA replication, leading to the death of the bacterial cells . This mechanism is particularly relevant in the development of antitubercular agents.

Comparación Con Compuestos Similares

Similar Compounds

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar in structure but with the boronic acid group at a different position.

(1-Methyl-2-oxo-1,2-dihydropyridin-5-yl)boronic acid: Another positional isomer with different reactivity and applications.

Uniqueness

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific position of the boronic acid group, which influences its reactivity and interaction with biological targets. This positional specificity makes it particularly effective in certain synthetic and biological applications .

Actividad Biológica

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid, with the CAS number 1351413-50-7, is a boronic acid derivative known for its potential applications in medicinal chemistry. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. The following sections explore its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C₆H₈BNO₃

- Molecular Weight : 152.94 g/mol

- Appearance : White to yellow solid

- Purity : ≥96.0% (HPLC)

- Storage Conditions : Store at -20°C in an inert atmosphere

Anticancer Activity

Research indicates that this compound has demonstrated anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer pathways suggests its potential as a therapeutic agent.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of proteasome inhibition. Proteasomes are crucial for protein degradation and regulation within cells; thus, their inhibition can lead to the accumulation of regulatory proteins that drive apoptosis in cancer cells.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with the most pronounced effects observed at 30 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 30 | 55 |

| 50 | 30 |

Case Study 2: Enzyme Inhibition Profile

A biochemical assay was conducted to evaluate the inhibitory effects of this compound on proteasome activity. The compound exhibited an IC₅₀ value of approximately 25 µM, indicating moderate inhibition compared to standard proteasome inhibitors.

| Compound | IC₅₀ (µM) |

|---|---|

| (1-Methyl-2-oxo...) | 25 |

| Bortezomib | 0.5 |

| Carfilzomib | 0.3 |

The biological activities of this compound are thought to involve:

- Binding to Target Proteins : The boronic acid group allows for reversible covalent bonding with diols in target proteins, which may alter their function.

- Induction of Apoptosis : By inhibiting key survival pathways in cancer cells, this compound can trigger programmed cell death.

- Disruption of Metabolic Pathways : Its antimicrobial effects may stem from interference with essential bacterial metabolic processes.

Propiedades

IUPAC Name |

(1-methyl-2-oxopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVXSLMFCRLCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=O)N(C=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737672 |

Source

|

| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351413-50-7 |

Source

|

| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.